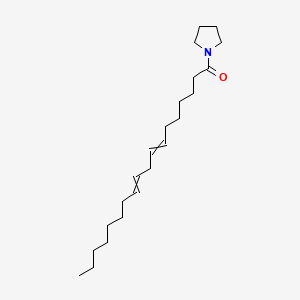
Agn-PC-0JT56F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0JT56F is a chemical compound with the molecular formula C22H39NO . It consists of 63 atoms: 39 hydrogen atoms, 22 carbon atoms, 1 nitrogen atom, and 1 oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0JT56F involves a series of chemical reactions that typically start with the combination of simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of carbon-nitrogen and carbon-oxygen bonds under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully monitored and controlled. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product and ensure its quality .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0JT56F can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the molecule, leading to the formation of new compounds.
Substitution: Substitution reactions can occur where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvent environments to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Agn-PC-0JT56F has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, coatings, and other industrial applications
Mechanism of Action
The mechanism of action of Agn-PC-0JT56F involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Agn-PC-0JT56F include:
AGN-PC-0MXVWT: Known for its high affinity against epidermal growth factor receptor (EGFR).
AGN-PC-0CUK9P: Demonstrates dual inhibition of RET and VEGFR2, making it effective in certain cancer treatments
Uniqueness
This compound is unique due to its specific molecular structure and the combination of functional groups it possesses.
Properties
CAS No. |
56599-76-9 |
|---|---|
Molecular Formula |
C22H39NO |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yloctadeca-7,10-dien-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h8-9,11-12H,2-7,10,13-21H2,1H3 |
InChI Key |
VVWBUMVFXVKPEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC=CCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















